Cas no 235106-10-2 (2-CHLORO-3,4,4,4-TETRAFLUORO-3-TRIFLUOROMETHYL-1-BUTENE)
2-CHLORO-3,4,4,4-TETRAFLUORO-3-TRIFLUOROMETHYL-1-BUTENE Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-3,4,4,4-TETRAFLUORO-3-TRIFLUOROMETHYL-1-BUTENE
- 2-CHLORO-3,4,4,4-TETRAFLUORO-3-(TRIFLUOROMETHYL)BUT-1-ENE
- 2-Chloro-3,4,4,4-tetrafluoro-3-trifluoromethly-1-butene
- 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene
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- Inchi: InChI=1S/C5H2ClF7/c1-2(6)3(7,4(8,9)10)5(11,12)13/h1H2
- InChI Key: VJFYSORKRLINOQ-UHFFFAOYSA-N
- SMILES: C=C(C(C(F)(F)F)(C(F)(F)F)F)Cl
Computed Properties
- Exact Mass: 229.97300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 0.00000
- LogP: 3.57180
2-CHLORO-3,4,4,4-TETRAFLUORO-3-TRIFLUOROMETHYL-1-BUTENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC2026T-1g |
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene |
235106-10-2 | 97% | 1g |
£48.00 | 2025-02-21 | |
| Apollo Scientific | PC2026T-5g |
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene |
235106-10-2 | 97% | 5g |
£62.00 | 2023-04-22 | |
| A2B Chem LLC | AB23571-5g |
2-Chloro-3,4,4,4-tetrafluoro-3-trifluoromethyl-1-butene |
235106-10-2 | 97% | 5g |
$141.00 | 2024-04-20 | |
| A2B Chem LLC | AB23571-25g |
2-Chloro-3,4,4,4-tetrafluoro-3-trifluoromethyl-1-butene |
235106-10-2 | 97% | 25g |
$474.00 | 2024-04-20 |
2-CHLORO-3,4,4,4-TETRAFLUORO-3-TRIFLUOROMETHYL-1-BUTENE Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-CHLORO-3,4,4,4-TETRAFLUORO-3-TRIFLUOROMETHYL-1-BUTENE
Introduction to 2-CHLORO-3,4,4,4-TETRAFLUORO-3-TRIFLUOROMETHYL-1-BUTENE (CAS No. 235106-10-2)
2-CHLORO-3,4,4,4-TETRAFLUORO-3-TRIFLUOROMETHYL-1-BUTENE, identified by its Chemical Abstracts Service (CAS) number 235106-10-2, is a fluorinated organic compound that has garnered significant attention in the field of specialty chemicals and pharmaceutical intermediates. This compound belongs to the class of α,β-unsaturated carbonyl compounds, characterized by a double bond adjacent to a carbonyl group, and incorporates multiple fluorine atoms, which confer unique electronic and steric properties. The structural features of this molecule make it a valuable building block for synthesizing more complex molecules with tailored functionalities.
The presence of both chlorine and fluorine substituents in 2-chloro-3,4,4,4-tetrafluoro-3-trifluoromethyl-1-butene enhances its reactivity and utility in various chemical transformations. The chlorine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group introduces steric hindrance and electronic effects that influence the compound's behavior in synthetic pathways. These characteristics have made it a subject of interest for researchers exploring novel synthetic methodologies and applications in medicinal chemistry.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their ability to improve metabolic stability, binding affinity, and overall drug efficacy. 2-Chloro-3,4,4,4-tetrafluoro-3-trifluoromethyl-1-butene serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. Its incorporation into molecular frameworks allows for the development of compounds with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its role in cross-coupling reactions, particularly Suzuki-Miyaura and Heck couplings. The unsaturated nature of the butene backbone facilitates the formation of new carbon-carbon bonds when reacted with boronic acids or aryl halides under palladium catalysis. These reactions are pivotal in constructing complex organic molecules with precise stereochemistry, which is often essential for biological activity.
Moreover, the electron-withdrawing effects of the tetrafluoro substituents on the double bond region make 2-chloro-3,4,4,4-tetrafluoro-3-trifluoromethyl-1-butene an excellent candidate for Michael addition reactions. Such reactions are widely used in organic synthesis to construct carbon-carbon bonds and introduce functional groups into target molecules. The combination of these reactivities positions this compound as a cornerstone in synthetic chemistry libraries.
Recent studies have highlighted the utility of fluorinated alkenes like 2-chloro-3,4,4,4-tetrafluoro-3-trifluoromethyl-1-butene in polymer chemistry. The incorporation of fluorine atoms into polymer backbones can lead to materials with improved thermal stability, chemical resistance, and biocompatibility. Researchers have demonstrated its use in synthesizing fluorinated polyethylenes and polypropylenes that exhibit superior performance characteristics compared to their non-fluorinated counterparts.
The pharmaceutical industry has also explored derivatives of this compound for their potential therapeutic applications. For instance, modifications at the chlorine or trifluoromethyl positions can yield molecules with altered biological activities. Preliminary studies suggest that certain analogs may exhibit anti-inflammatory or antiviral properties when further optimized through structure-based drug design approaches.
In terms of synthetic methodologies, 2-chloro-3,4,4,4-tetrafluoro-3-trifluoromethyl-1-butene has been employed as a precursor in asymmetric synthesis. The chiral center introduced during its preparation allows for the generation of enantiomerically pure compounds via catalytic hydrogenation or other chiral resolution techniques. This capability is crucial for developing enantiomerically enriched drugs that exhibit higher selectivity and fewer side effects.
The impact of fluorine on molecular properties extends beyond simple electronegativity effects. The small size of fluorine atoms enables close packing in crystal lattices and influences intermolecular forces significantly. This has been leveraged in designing novel materials with specific crystal structures that enhance optical or electronic properties. For example, polymers derived from this compound may exhibit enhanced fluorescence or luminescence when incorporated into optoelectronic devices.
From an industrial perspective, 2-chloro - 3 , 4 , 4 , 4 - tetrafluoro - 3 - trifluoromethyl - 1 - butene represents an important feedstock for large-scale chemical manufacturing. Its synthesis involves well-established catalytic processes that ensure high yields and purity standards required by pharmaceutical companies and specialty chemical producers. The scalability of its production makes it economically viable for commercial applications where precision and consistency are paramount.
The environmental considerations surrounding fluorinated compounds have also driven innovation in green chemistry approaches to their synthesis. Efforts are underway to develop more sustainable methods for producing 2-chloro - 3 , 4 , 4 , 4 - tetrafluoro - 3 - trifluoromethyl - 1 - butene that minimize waste generation and reduce reliance on hazardous reagents or solvents without compromising efficiency or product quality.
In conclusion, 2-chloro - 3 , 4 , 4 , 4 - tetrafluoro - 3 - trifluoromethyl - 1 - butene (CAS No .235106 -10 -2 ) is a multifaceted compound with broad applications across multiple scientific disciplines . Its unique structural features make it indispensable as an intermediate in pharmaceutical synthesis , polymer development ,and advanced material science research . As research continues to uncover new methodologies for its utilization, this molecule will undoubtedly remain at forefrontof innovationin specialty chemicals .
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